
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization to obtain the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds.
Substitution: The guanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while substitution reactions can yield a variety of guanyl-substituted derivatives.
科学的研究の応用
N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein interactions and as a cross-linking agent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride involves its ability to form stable complexes with various biomolecules. The guanyl groups can interact with amino acids in proteins, leading to the formation of cross-linked structures. This interaction can affect the function and stability of proteins, making the compound useful in studying protein-protein interactions and enzyme activity.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: A precursor in the synthesis of N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride.
N,N-Bis(2-ethylhexyl)-N-methylamine: Used in different industrial applications but lacks the guanyl functionality.
N,N-Bis(2,2-diethoxyethyl)methylamine: Another related compound with different functional groups and applications.
Uniqueness
This compound is unique due to its guanyl groups, which provide specific reactivity and binding properties. This makes it particularly useful in biochemical and medicinal research, where it can be used to study and manipulate protein interactions and enzyme functions.
特性
CAS番号 |
63915-53-7 |
|---|---|
分子式 |
C7H20Cl3N5S2 |
分子量 |
344.8 g/mol |
IUPAC名 |
bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride |
InChI |
InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H |
InChIキー |
GTAHSTJTMAABTQ-UHFFFAOYSA-N |
正規SMILES |
C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


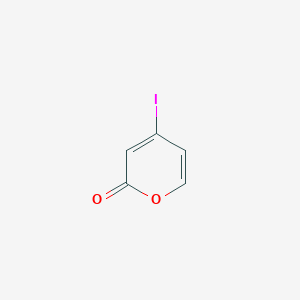
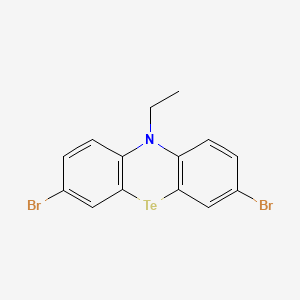

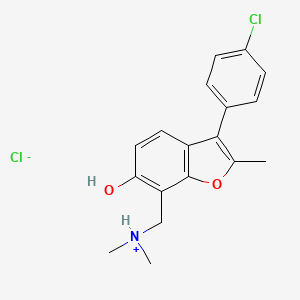

![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)

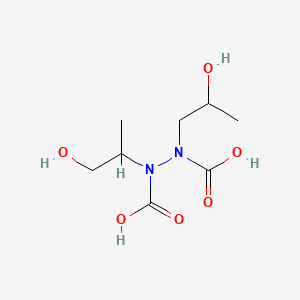
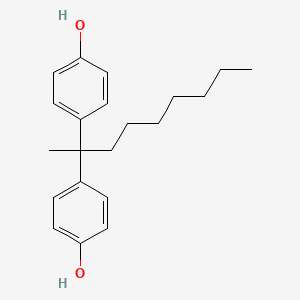

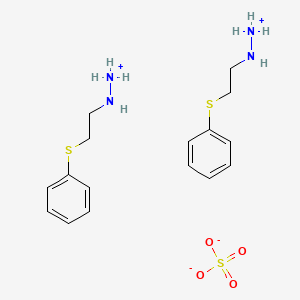
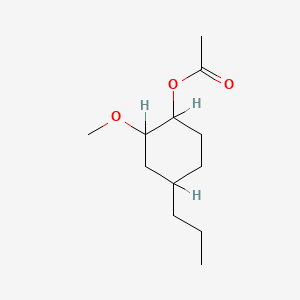
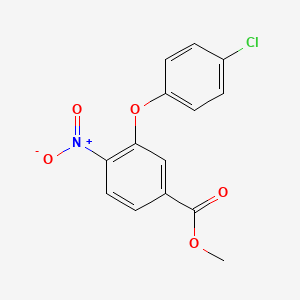
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)
